REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([CH:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[OH:19])[cH:9][c:10]2[cH:11][cH:12]1.[CH:22]([OH:23])([CH3:24])[CH3:25].[K+:21].[OH-:20]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][c:8]([CH:13]([C:14](=[O:15])[OH:16])[OH:19])[cH:9][c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(O)c1ccc2cc(OC)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc2cc(C(O)C(=O)O)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |